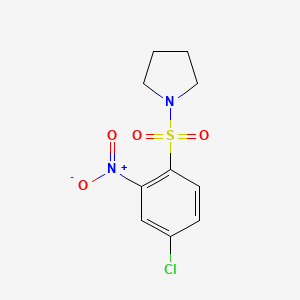
1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide, also known as AM-2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston. AM-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used to study the effects of cannabinoids on the nervous system.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide involves its binding to the CB1 and CB2 receptors in the nervous system. These receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain, mood, appetite, and immune function. When 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide binds to these receptors, it activates a cascade of signaling pathways that ultimately lead to the effects of cannabinoids on the nervous system.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the nervous system. It has been shown to reduce pain and inflammation, and it has also been shown to have anxiolytic effects. Additionally, 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide has been shown to have antipsychotic effects, and it has been studied for its potential use in the treatment of schizophrenia.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on the nervous system with a high degree of specificity. However, one of the limitations of using 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide is its potential for abuse and addiction, which can make it difficult to study the long-term effects of cannabinoids on the nervous system.
未来方向
There are many potential future directions for research on 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide and cannabinoids in general. One area of research is the development of new cannabinoid-based drugs for the treatment of various medical conditions. Another area of research is the study of the long-term effects of cannabinoids on the nervous system, including their potential for addiction and other adverse effects. Additionally, there is a need for further research on the effects of cannabinoids on different types of pain and inflammation, as well as their potential use in the treatment of psychiatric disorders.
合成方法
The synthesis of 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide involves several steps, including the reaction of 4-fluorobenzyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with propargyl bromide. The final step involves the reaction of the propargyl derivative with 4,5-dihydro-1H-imidazole-2(3H)-thione to form 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide.
科学研究应用
1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the nervous system. It has been shown to have a high affinity for both CB1 and CB2 receptors, and it exhibits potent agonist activity at these receptors. 1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety, as well as their potential therapeutic uses in the treatment of various medical conditions.
属性
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h1,4-7H,8H2,2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEDDTSEAUGDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
